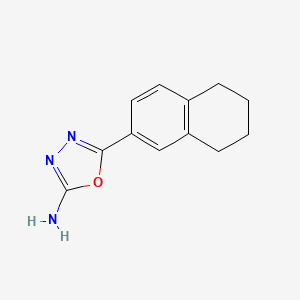
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
説明
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- By binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway .
- By modulating BMP signaling, palovarotene prevents the transformation of connective tissues (e.g., skeletal muscle, ligaments, tendons) into bone .
Target of Action
Mode of Action
Biochemical Pathways
生物活性
The compound 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound includes a tetrahydronaphthalene moiety attached to an oxadiazole ring. The molecular formula is C13H14N4O, and it has a molecular weight of 242.28 g/mol. Its unique structure contributes to its biological activity.
The primary mechanism of action for compounds containing the oxadiazole ring often involves interaction with various biological targets:
- Receptor Binding : Compounds like this one may interact with specific receptors such as the retinoic acid receptor gamma (RARG), influencing gene expression related to cell growth and differentiation.
- Enzyme Inhibition : The oxadiazole ring has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives can inhibit Mycobacterium bovis BCG by targeting key enzymes in fatty acid biosynthesis .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial and Antifungal : A study highlighted that various 1,3,4-oxadiazole derivatives showed potent activity against both gram-positive and gram-negative bacteria as well as antifungal effects against Candida species .
- Antitubercular : Specific derivatives have demonstrated strong inhibition against Mycobacterium bovis, particularly in both active and dormant states. The binding affinity to the enoyl reductase enzyme was noted as a critical factor in their mechanism .
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives:
- Cytotoxic Effects : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of less than 1 µg/mL against certain tumor cells .
Case Studies
- Antitumor Activity : A study investigated a series of benzamide derivatives containing the oxadiazole scaffold. One compound exhibited significant inhibition of RET kinase activity in cancer therapy models .
- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that certain oxadiazole derivatives bind effectively to target proteins involved in cancer progression and microbial resistance .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | Target/Pathway | IC50 Value |
|---|---|---|---|
| Antimicrobial | Various 1,3,4-Oxadiazole Derivatives | Mycobacterium bovis BCG | < 1 µg/mL |
| Antitumor | Benzamide Derivative | RET Kinase | Moderate to High |
| Enzyme Inhibition | Oxadiazole Derivatives | Fatty Acid Biosynthesis (InhA) | Binding Affinity |
特性
IUPAC Name |
5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJJOROZBBPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652796 | |
| Record name | 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-40-8 | |
| Record name | 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















